molecular formula C8H10O2S B8691823 4-Methoxy-3-(methylthio)phenol

4-Methoxy-3-(methylthio)phenol

Cat. No.: B8691823
M. Wt: 170.23 g/mol
InChI Key: ATOKCNHGXSJBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-(methylthio)phenol is a useful research compound. Its molecular formula is C8H10O2S and its molecular weight is 170.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of 4-methoxy-3-(methylthio)phenol is in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming biaryl compounds, which are important in pharmaceuticals and agrochemicals. The methoxy group acts as an electron-donating substituent, increasing the reactivity of the phenolic compound and facilitating higher yields in coupling reactions.

Table 1: Comparison of Arylboronic Acids in Suzuki-Miyaura Reactions

Compound NameReactivity LevelUnique Features
4-Methoxy-3-(methylthio)phenylboronic acidHighEnhanced by methoxy and methylthio groups
4-Methoxyphenylboronic acidModerateLacks methylthio group
3-Methylthio-4-fluorophenylboronic acidHighFluorine enhances electrophilicity
4-(Methylsulfonyl)phenylboronic acidLowSulfonyl group affects solubility

Medicinal Chemistry

Antimicrobial Activity
Research indicates that phenolic compounds, including this compound, exhibit antimicrobial properties. The specific arrangement of the methoxy and methylthio groups contributes to the compound's ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy
In a study exploring the antibacterial activity of various phenolic compounds, this compound demonstrated significant effectiveness against several bacterial strains. The presence of the methoxy group was found to enhance its activity compared to similar compounds lacking this substituent .

Materials Science

Polymer Chemistry
The compound is also investigated for its potential use in polymer chemistry. Its reactive functional groups can be utilized to synthesize novel materials with specific properties. For instance, it can serve as a building block for creating polymers with enhanced thermal stability and mechanical strength.

Table 2: Potential Applications in Polymer Chemistry

Application AreaDescription
CoatingsDevelopment of protective coatings with improved durability
AdhesivesSynthesis of adhesives with enhanced bonding properties
Composite MaterialsUse in producing composites with tailored mechanical properties

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

4-methoxy-3-methylsulfanylphenol

InChI

InChI=1S/C8H10O2S/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,9H,1-2H3

InChI Key

ATOKCNHGXSJBRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)O)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Hydroxy-1,3-benzoxathiol-2-one (2 g, 11.9 mmol) [prepared according to J. Org. Chem. 1990, 55, 27361] was dissolved in acetone (13 mL) and treated with potassium carbonate (3.29 g, 23.8 mmol) followed by allyl bromide (1.13 mL, 13.1 mmol). The mixture was then stirred under nitrogen atmosphere for 24 h. The reaction mixture was evaporated to dryness and the residue was partitioned between water and diethyl ether (50 mL each). The organic fraction was separated and the aqueous layer was re-extracted with diethyl ether (50 mL). The combined organic fractions were dried (MgSO4) and evaporated to a brown oil. Purification by flash chromatography [SiO2; pentane/EtOAc (95:5→90:10)] afforded the desired compound as a colourless oil (1.9 g, 77%); δH (CDCl3, 400 MHz) 4.50 (2H, d), 5.28 (1H, d), 5.38 (1H, d), 6.00 (1H, ddt), 6.83 (1H, dd), 6.91 (1H, d), 7.15 (1H, d).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step Two
Quantity
1.13 mL
Type
reactant
Reaction Step Three
Yield
77%

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